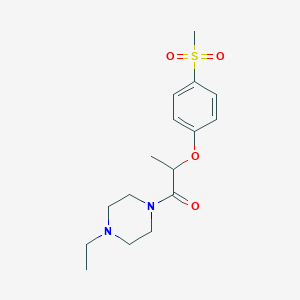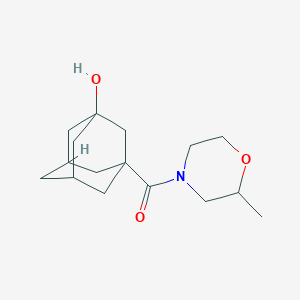![molecular formula C10H10F2N4S B7566043 5-[1-(2,6-Difluorophenyl)ethylsulfanyl]-1-methyltetrazole](/img/structure/B7566043.png)
5-[1-(2,6-Difluorophenyl)ethylsulfanyl]-1-methyltetrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[1-(2,6-Difluorophenyl)ethylsulfanyl]-1-methyltetrazole, also known as DFTMT, is a tetrazole derivative that has gained significant attention in scientific research due to its unique properties. This compound has been studied for its potential use in various applications, including as a catalyst, ligand, and as a potential therapeutic agent.
Mécanisme D'action
The mechanism of action of 5-[1-(2,6-Difluorophenyl)ethylsulfanyl]-1-methyltetrazole is not fully understood. However, studies have suggested that 5-[1-(2,6-Difluorophenyl)ethylsulfanyl]-1-methyltetrazole acts as a nucleophile in organic reactions, thereby facilitating the reaction process.
Biochemical and Physiological Effects:
5-[1-(2,6-Difluorophenyl)ethylsulfanyl]-1-methyltetrazole has not been extensively studied for its biochemical and physiological effects. However, studies have shown that 5-[1-(2,6-Difluorophenyl)ethylsulfanyl]-1-methyltetrazole exhibits low toxicity and does not cause significant harm to living organisms.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of using 5-[1-(2,6-Difluorophenyl)ethylsulfanyl]-1-methyltetrazole in lab experiments is its high catalytic activity, which makes it an ideal catalyst for various organic reactions. However, one of the limitations of using 5-[1-(2,6-Difluorophenyl)ethylsulfanyl]-1-methyltetrazole is its relatively high cost, which may limit its use in large-scale experiments.
Orientations Futures
There are several future directions for the study of 5-[1-(2,6-Difluorophenyl)ethylsulfanyl]-1-methyltetrazole. One potential area of research is the development of new synthetic methods for the production of 5-[1-(2,6-Difluorophenyl)ethylsulfanyl]-1-methyltetrazole. Another area of research is the study of the mechanism of action of 5-[1-(2,6-Difluorophenyl)ethylsulfanyl]-1-methyltetrazole in organic reactions. Additionally, the potential use of 5-[1-(2,6-Difluorophenyl)ethylsulfanyl]-1-methyltetrazole as a therapeutic agent for various diseases such as cancer and inflammation warrants further investigation.
Conclusion:
In conclusion, 5-[1-(2,6-Difluorophenyl)ethylsulfanyl]-1-methyltetrazole is a unique compound that has gained significant attention in scientific research due to its high catalytic activity and potential therapeutic applications. While there is still much to be learned about the mechanism of action and potential uses of 5-[1-(2,6-Difluorophenyl)ethylsulfanyl]-1-methyltetrazole, the current research suggests that this compound has significant potential in various scientific research applications.
Méthodes De Synthèse
The synthesis of 5-[1-(2,6-Difluorophenyl)ethylsulfanyl]-1-methyltetrazole involves the reaction between 2,6-difluorobenzyl chloride and sodium 1-methyltetrazole-5-thiolate in the presence of a base. This reaction results in the formation of 5-[1-(2,6-Difluorophenyl)ethylsulfanyl]-1-methyltetrazole, which can be further purified using various techniques such as recrystallization and column chromatography.
Applications De Recherche Scientifique
5-[1-(2,6-Difluorophenyl)ethylsulfanyl]-1-methyltetrazole has been extensively studied for its potential use in various scientific research applications. One of the most significant applications of 5-[1-(2,6-Difluorophenyl)ethylsulfanyl]-1-methyltetrazole is as a catalyst in organic reactions. 5-[1-(2,6-Difluorophenyl)ethylsulfanyl]-1-methyltetrazole has been shown to exhibit high catalytic activity in various reactions such as the Suzuki coupling reaction, Heck reaction, and Sonogashira coupling reaction.
Propriétés
IUPAC Name |
5-[1-(2,6-difluorophenyl)ethylsulfanyl]-1-methyltetrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2N4S/c1-6(17-10-13-14-15-16(10)2)9-7(11)4-3-5-8(9)12/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNTKXZRCSJHRQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC=C1F)F)SC2=NN=NN2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[1-(azepan-1-yl)-1-oxopropan-2-yl]-N-methylpiperidine-4-carboxamide](/img/structure/B7565972.png)


![1-[2-(3,5-Dimethylpiperidin-1-yl)-2-methylpropyl]-3-(pyridin-3-ylmethyl)urea](/img/structure/B7565989.png)


![1-(5-Fluoro-2-methylphenyl)-3-[1-(furan-2-yl)ethyl]urea](/img/structure/B7566012.png)
![2-[5-(4-Bromophenyl)tetrazol-2-yl]cyclohexan-1-one](/img/structure/B7566038.png)


![N-[(4-fluorophenyl)-phenylmethyl]-1-[(E)-3-phenylprop-2-enoyl]piperidine-4-carboxamide](/img/structure/B7566063.png)

![4-[(2-Phenyl-1,3-oxazol-4-yl)methyl]morpholine](/img/structure/B7566074.png)